molecular formula C6H8N2O B13258998 3-(Azetidin-3-yl)-1,2-oxazole

3-(Azetidin-3-yl)-1,2-oxazole

Cat. No.: B13258998
M. Wt: 124.14 g/mol
InChI Key: FNSSUTQYWDPPHR-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1,2-oxazole is a heterocyclic compound that features both an azetidine ring and an oxazole ring Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry The azetidine ring is a four-membered nitrogen-containing ring, while the oxazole ring is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1,2-oxazole can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically starts with the preparation of the azetidine precursor, which is then reacted with oxazole derivatives under specific conditions to form the target compound.

Another method involves the Suzuki–Miyaura cross-coupling reaction, where brominated pyrazole–azetidine hybrids are coupled with boronic acids . This reaction is catalyzed by palladium and requires specific ligands and base conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the azetidine or oxazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce azetidine derivatives with reduced functional groups.

Scientific Research Applications

3-(Azetidin-3-yl)-1,2-oxazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions. It can be used in the design of biologically active molecules.

    Medicine: Due to its potential biological activities, this compound is explored for its therapeutic potential. It may serve as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine and oxazole rings provide specific binding interactions with these targets, leading to biological effects. The exact pathways involved can vary based on the specific biological system and target.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine ring in 3-(Azetidin-3-yl)-1,2-oxazole.

    Oxazole: A five-membered ring containing both nitrogen and oxygen atoms, similar to the oxazole ring in this compound.

    Pyrrolidine: A five-membered nitrogen-containing ring, structurally similar to azetidine but with one additional carbon atom.

    Imidazole: A five-membered ring containing two nitrogen atoms, structurally similar to oxazole but with different nitrogen positioning.

Uniqueness

This compound is unique due to the combination of azetidine and oxazole rings in a single molecule. This dual-ring structure provides distinct chemical properties and potential applications that are not found in compounds with only one of these rings. The presence of both rings allows for diverse reactivity and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3-(azetidin-3-yl)-1,2-oxazole

InChI

InChI=1S/C6H8N2O/c1-2-9-8-6(1)5-3-7-4-5/h1-2,5,7H,3-4H2

InChI Key

FNSSUTQYWDPPHR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NOC=C2

Origin of Product

United States

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